2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid

Description

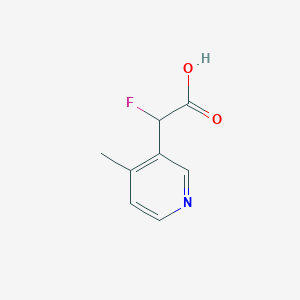

2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid is a fluorinated acetic acid derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a fluorine atom at the 2-position of the acetic acid backbone.

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

2-fluoro-2-(4-methylpyridin-3-yl)acetic acid |

InChI |

InChI=1S/C8H8FNO2/c1-5-2-3-10-4-6(5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |

InChI Key |

RVCAZALKRZKEIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. . The reaction conditions often include the use of solvents like tetrahydrofuran and bases to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) can be used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the fluorine atom or modifying the acetic acid moiety.

Scientific Research Applications

2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities due to the presence of the fluorine atom, which can enhance binding affinity and metabolic stability.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can enhance binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

The following analysis compares 2-fluoro-2-(4-methylpyridin-3-yl)acetic acid with structurally analogous compounds, focusing on molecular properties, substituent effects, and inferred applications based on evidence from related studies.

Structural and Molecular Comparisons

Key structural analogs include:

Key Observations:

- Electronic Effects: The fluorine atom at the α-position of the acetic acid group enhances the acidity of the carboxylic acid (pKa ~2–3), making it a stronger chelator compared to non-fluorinated analogs.

- Steric and Basicity Differences: The pyridine ring’s nitrogen atom introduces basicity, which can influence solubility and metal coordination.

- Heterocyclic vs. Aromatic Rings: Pyridine-based analogs (e.g., 2-fluoro-2-(3-methylpyridin-4-yl)acetic acid) may exhibit better coordination with transition metals (e.g., uranium) compared to phenyl-substituted analogs due to the lone pair on nitrogen .

Functional Group Contributions

Role of –COOH and Fluorine

- –COOH Groups: In biochar-modified systems, acetic acid derivatives with –COOH groups demonstrate enhanced uranium sorption via monodentate coordination with uranyl ions (UO₂²⁺) . The target compound’s –COOH group is expected to behave similarly.

- However, excessive electronegativity may reduce selectivity in complex matrices .

Methyl Group Positioning

- 4-Methyl on Pyridin-3-yl: The methyl group at the pyridine’s 4-position likely minimizes steric hindrance near the –COOH group, facilitating interactions with metal ions.

- 3-Methyl on Phenyl/Pyridin-4-yl: Methyl groups at these positions (e.g., in 2-fluoro-2-(3-methylphenyl)acetic acid) may hinder access to the –COOH group, reducing sorption efficiency .

Data Table: Comparative Performance Metrics

Biological Activity

2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid is a fluorinated compound with potential pharmacological applications. The presence of a fluorine atom in its structure is known to enhance biological activity by improving binding affinity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 169.15 g/mol. The compound features a fluorine atom at the second position and a methyl group at the fourth position of the pyridine ring, contributing to its unique chemical reactivity.

Mechanisms of Biological Activity

Research indicates that the fluorine atom significantly influences the compound's interaction with biological targets. Fluorinated compounds often exhibit enhanced potency due to increased lipophilicity and altered electronic properties, which can lead to improved interactions with enzymes or receptors involved in various biological pathways .

Enzyme Modulation

Preliminary studies suggest that this compound may modulate enzyme activity, particularly in pathways involving G protein-coupled receptors (GPCRs). GPCRs are crucial for numerous physiological processes, and their regulation can be targeted for therapeutic interventions in conditions such as heart failure and cancer .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In studies examining various pyridine derivatives, compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other pyridine derivatives | Varies | Various bacterial strains |

Case Studies

Several case studies have explored the biological effects of similar compounds. For instance, a study on monomeric alkaloids revealed that modifications in the pyridine ring could enhance antibacterial properties significantly. This suggests that structural variations in compounds like this compound could be optimized for better efficacy against pathogens .

Potential Therapeutic Applications

Given its biological activity, this compound holds potential for development as an antimicrobial agent or as a modulator of GPCR-related pathways in therapeutic contexts such as cardiovascular diseases or cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.